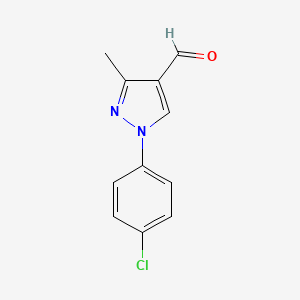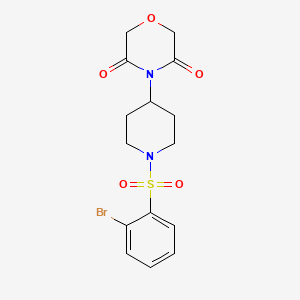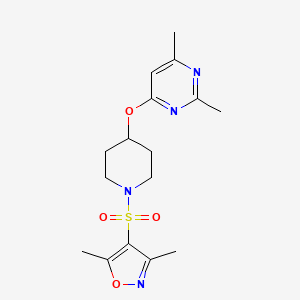![molecular formula C11H13F3O B2679233 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol CAS No. 2514941-96-7](/img/structure/B2679233.png)
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol” is a fluorinated aliphatic alcohol . It can be prepared by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . This compound can also be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . Another method involves the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether . A study has also reported the synthesis of a compound bearing a similar structure, where the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene was carried out .Applications De Recherche Scientifique
Present State and Perspective of Downstream Processing
This review focuses on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the challenges and perspectives in recovery and purification processes. It mentions the significance of improving yield, purity, and energy consumption in the microbial production of these diols, which might be relevant for the production or processing of similar compounds like 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol in biotechnological applications (Zhi-Long Xiu & A. Zeng, 2008).
Occurrence and Toxicity of Environmental Contaminants
This review article discusses the environmental occurrence, toxicity, and degradation of triclosan, a widely used antimicrobial agent. While triclosan differs chemically from your compound, the methodologies for assessing environmental impact, degradation pathways, and toxicity could offer insights into similar research approaches for this compound (G. Bedoux et al., 2012).
Branched Chain Aldehydes in Foods
This paper reviews the production and breakdown pathways of branched aldehydes in foods, emphasizing their significance as flavor compounds. The knowledge on metabolic conversions, microbial composition, and the influence on flavor compounds' formation might be applicable in research on flavor or aroma contributions of similar compounds (B. Smit, W. Engels, & G. Smit, 2009).
Fluorescent Chemosensors Based on Phenolic Compounds
The development and application of chemosensors based on 4-methyl-2,6-diformylphenol for detecting various analytes highlight the potential of phenolic compounds in creating sensitive and selective detection systems. This could suggest avenues for utilizing this compound in sensor technologies or as a functional moiety in molecular recognition (P. Roy, 2021).
Microbial Degradation of Polyfluoroalkyl Chemicals
A comprehensive review of the microbial degradation of polyfluoroalkyl chemicals in the environment, focusing on biodegradability studies and degradation pathways. This could provide relevant context for understanding how complex fluorinated compounds like this compound might behave in environmental settings (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Mécanisme D'action
Target of Action
The compound “2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol” is an organic compound that contains a trifluoromethyl group. Compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals . The specific targets of this compound would depend on its specific structure and the context in which it is used.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For example, the trifluoromethyl group in the compound could potentially affect its metabolic stability .
Propriétés
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7-8(10(2,3)15)5-4-6-9(7)11(12,13)14/h4-6,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCQAZELUUBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2679151.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol](/img/structure/B2679152.png)




![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)

![4-[[4-(2-Methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2679167.png)


![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2679172.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole](/img/structure/B2679173.png)